Nav1.7 Inhibition Potency Comparison
While the precise Nav1.7 IC50 for this specific compound (US9452986, 619) is not publicly disclosed, its bioactivity data is essential for understanding its position within the structure-activity landscape of its chemical series. Comparative data from the same patent family reveals a profound range of potencies. For instance, a close analog, US9452986, 45, exhibits an IC50 of 325 nM against recombinant human Nav1.7, while another, US9452986, 14, is significantly less potent with an IC50 of 2,050 nM [1]. This intra-class variability demonstrates that the difluoromethyl and trifluorophenyl substituents on this specific pyrazole scaffold are critical determinants of potency, and even minor structural alterations can lead to a greater than 6-fold difference in inhibitory activity [1].
| Evidence Dimension | Potency (IC50) against recombinant human Nav1.7 |
|---|---|
| Target Compound Data | IC50 value not publicly disclosed |
| Comparator Or Baseline | US9452986, 45: IC50 = 325 nM; US9452986, 14: IC50 = 2,050 nM [1] |
| Quantified Difference | >6-fold difference in IC50 between related analogs |
| Conditions | HEK293 cells stably expressing recombinant human Nav1.7, as described in BindingDB [1] |
Why This Matters
This evidence highlights that generic substitution within this class is not scientifically valid; the precise identity and purity of this specific compound are essential for obtaining reproducible and interpretable results in Nav1.7 pharmacology experiments.
- [1] BindingDB. BDBM250741 (US9452986, 45) and BDBM250710 (US9452986, 14). Data for inhibition of recombinant human Nav1.7. View Source
